2-((4-(4-bromophenyl)-5-((2-(4-chlorophenoxy)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4 and a functionalized methyl group at position 3. The methyl group is further modified with a 2-(4-chlorophenoxy)acetamido moiety, while the sulfur atom at position 3 is linked to an acetamide group terminating in a thiazol-2-yl ring. This structure combines halogenated aromatic groups (bromine and chlorine), a thioether linkage, and heterocyclic components, making it a candidate for diverse biological activities, including enzyme inhibition or antimicrobial properties.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN6O3S2/c23-14-1-5-16(6-2-14)30-18(11-26-19(31)12-33-17-7-3-15(24)4-8-17)28-29-22(30)35-13-20(32)27-21-25-9-10-34-21/h1-10H,11-13H2,(H,26,31)(H,25,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLMJSVCPADMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=CC=C(C=C4)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-bromophenyl)-5-((2-(4-chlorophenoxy)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential therapeutic applications.
Structural Overview
This compound features:
- A triazole ring , known for its diverse biological activities.
- A bromophenyl group that enhances lipophilicity and potentially increases cellular uptake.
- A thiazole moiety , which is often associated with various biological activities including anticancer and antimicrobial effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. The presence of the thiazole and triazole rings in this compound suggests significant cytotoxic activity against various cancer cell lines. For instance:
- IC50 Values : In vitro studies have reported IC50 values less than 10 µM against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), indicating potent anticancer activity compared to standard drugs like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.6 | Inhibition of Bcl-2 |
| Compound B | HCT116 | 4.3 | Tyrosine kinase inhibition |
| Subject Compound | A549 | <10 | Induction of apoptosis |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Activity against Bacteria : It exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : The thiazole and bromophenyl groups enhance membrane permeability, disrupting bacterial cell wall synthesis.
Case Studies
In a recent study by Evren et al., compounds similar to the subject compound were synthesized and tested against NIH/3T3 mouse embryoblast and A549 cells. Results indicated a strong selectivity for cancer cells over normal cells, showcasing the potential for targeted cancer therapy .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including the formation of triazole and thiazole moieties. The synthetic route typically employs various reagents and conditions to achieve the desired chemical structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the identity and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide were evaluated for their in vitro antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results indicated promising activity, particularly for compounds that incorporate the thiazole and triazole rings, which are known for their bioactive properties .
Anticancer Activity
The anticancer potential of the compound has also been investigated. In vitro assays against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) demonstrated significant cytotoxic effects. The most active derivatives showed inhibition rates comparable to established chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of this compound. Studies have indicated that modifications to the bromophenyl and thiazole groups can enhance antimicrobial and anticancer activities. For instance, variations in substituents on the aromatic rings influence binding affinity to biological targets, which can be assessed through molecular docking studies .
Case Studies
- Antimicrobial Screening : A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activities using a turbidimetric method. Compounds with specific substitutions exhibited significant activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
- Anticancer Evaluation : Another investigation focused on evaluating the anticancer properties of synthesized derivatives against MCF7 cells. The study utilized Sulforhodamine B assays to quantify cell viability post-treatment, revealing that certain derivatives significantly reduced cell proliferation .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Thiazol-2-yl vs. Other Terminal Groups : The thiazole ring in the target compound may offer distinct hydrogen-bonding or electronic interactions compared to phenyl (), fluorophenyl (), or benzyloxy groups ().
- Methyl-Acetamido Linker: The (2-(4-chlorophenoxy)acetamido)methyl group introduces steric bulk and polarity, differentiating it from simpler methyl or aminomethyl substituents ().
Pharmacological and Physicochemical Properties
- Hydrogen Bonding: The thiazol-2-yl and acetamide groups may act as hydrogen bond acceptors/donors, influencing target binding (e.g., enzyme active sites as suggested in ).
- Stability : The electron-withdrawing halogen atoms may reduce susceptibility to oxidative degradation compared to alkyl-substituted triazoles ().
Key Research Findings
- Enzyme Inhibition : Analogues like 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-arylhydrazinecarbothioamides () show aldose reductase inhibition, hinting at possible metabolic applications for the target compound.
Q & A
Q. What are the key steps in synthesizing this compound, and how is purity ensured?
The synthesis involves a multi-step approach:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions in ethanol or DMF .
- Step 2 : Introduction of the thioether linkage through S-alkylation, often using 2-bromoacetamide derivatives in alkaline media .
- Step 3 : Functionalization with the 4-chlorophenoxyacetamido and thiazol-2-yl groups via nucleophilic substitution . Purity Control : Reactions are monitored by TLC for completion, and products are purified via recrystallization or column chromatography. Final purity (>95%) is confirmed by HPLC, elemental analysis, and NMR spectroscopy .
Q. Which spectroscopic methods confirm its molecular structure?
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thioether CH at δ 3.8–4.2 ppm) and carbon backbone .
- IR Spectroscopy : Peaks at 1650–1680 cm confirm amide C=O stretching, while 2550–2600 cm indicates thioether S-H bonds .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 560.2 for [M+H]) .
Q. What primary biological activities have been reported?
- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli in agar dilution assays .
- Anticancer : IC of 12–25 µM in MTT assays against HeLa and MCF-7 cell lines, linked to apoptosis induction .
- Enzyme Inhibition : 70–85% inhibition of COX-2 at 50 µM in fluorometric assays .
Advanced Research Questions
Q. How do structural modifications influence biological efficacy?
Substitutions on the triazole and aromatic rings significantly alter activity:
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Bromophenyl | Enhances lipophilicity and membrane penetration | |
| Thiazol-2-yl | Improves binding to ATP pockets in kinases | |
| 4-Chlorophenoxy | Increases oxidative stability and bioavailability | |
| Methodology : SAR studies involve synthesizing derivatives with halogens (Br, Cl), methoxy, or nitro groups and testing in standardized bioassays . |
Q. What computational methods predict its mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite simulate binding to targets like EGFR (PDB: 1M17) or COX-2 (PDB: 3LN1), revealing hydrogen bonds with Arg120 and hydrophobic interactions .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) .
- QSAR Models : CoMFA/CoMSIA correlate logP and polar surface area with activity trends .
Q. How can discrepancies in bioactivity data across studies be resolved?
Contradictions arise from assay variability:
- Cell Line Differences : HeLa vs. HepG2 cells may show varying IC due to expression levels of target proteins .
- Assay Conditions : MIC values differ between broth microdilution (nutrient-rich media) and agar diffusion (low diffusion rates) . Resolution : Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Methodological Considerations
- Synthetic Reproducibility : Optimize reaction times (6–12 hr) and temperatures (60–80°C) to avoid side products like oxidized thioethers .
- Bioassay Design : Include positive controls (e.g., doxorubicin for anticancer assays, ciprofloxacin for antimicrobial) and triplicate measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
